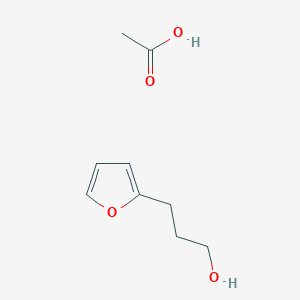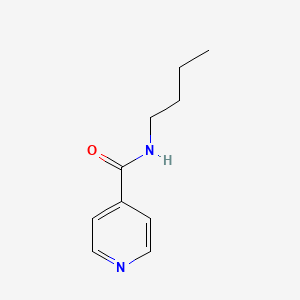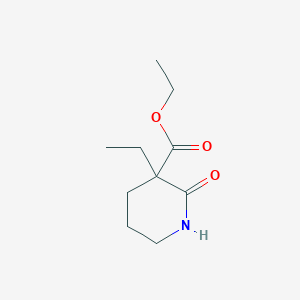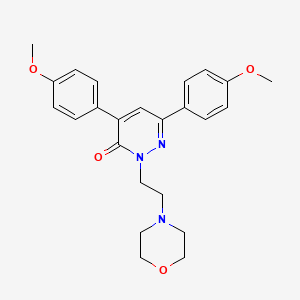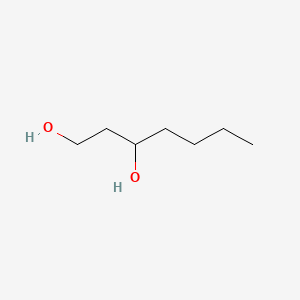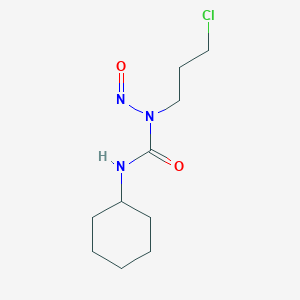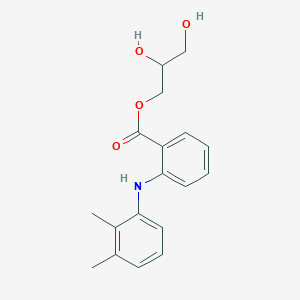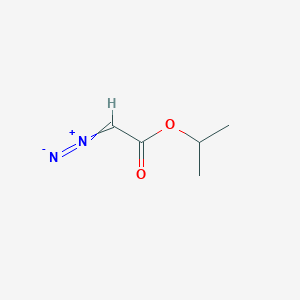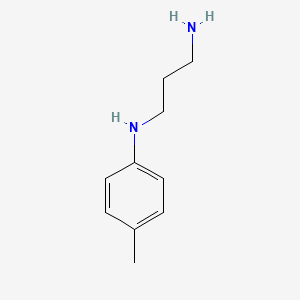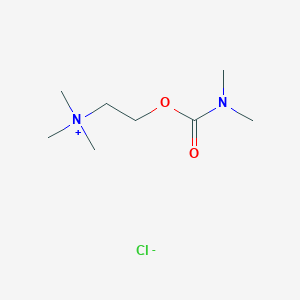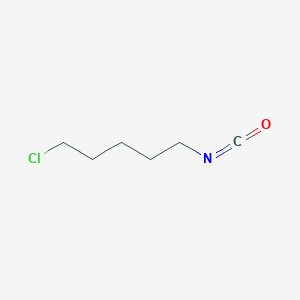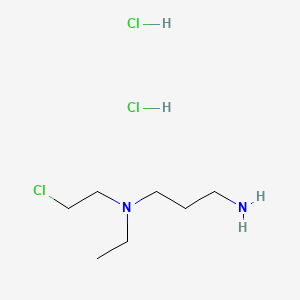
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is a chemical compound with the molecular formula C7H18ClN2O4P·2HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride typically involves the reaction of 3-(2-chloroethyl)aminopropylamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Scientific Research Applications
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: The compound is used in studies involving the interaction of chemicals with biological systems.
Medicine: It serves as a reference standard in the development and testing of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of cellular processes. This interaction can result in the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A widely used chemotherapeutic agent with similar structural features.
Ifosfamide: Another chemotherapeutic agent with a similar mechanism of action.
Trofosfamide: A related compound used in cancer treatment.
Uniqueness
3-(Ethyl-2-chloroethyl)aminopropylamine dihydrochloride is unique due to its specific chemical structure, which allows it to be used as a reference standard in various analytical and pharmaceutical applications. Its ability to form covalent bonds with nucleophilic sites makes it a valuable tool in research involving chemical interactions with biological systems .
Properties
CAS No. |
13441-97-9 |
|---|---|
Molecular Formula |
C7H19Cl3N2 |
Molecular Weight |
237.6 g/mol |
IUPAC Name |
N'-(2-chloroethyl)-N'-ethylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H17ClN2.2ClH/c1-2-10(7-4-8)6-3-5-9;;/h2-7,9H2,1H3;2*1H |
InChI Key |
OLCHIFLPQMWFDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCN)CCCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


